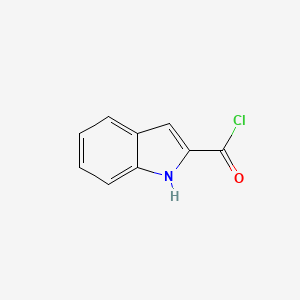

Cloruro de 1H-indol-2-carbonilo

Descripción general

Descripción

1H-indole-2-carbonyl chloride, also known as isatin chloride , is a heterocyclic compound with the following chemical formula: C₉H₆ClNO . It belongs to the indole family and contains both an indole nucleus and a carbonyl chloride functional group. The compound’s structure consists of a benzene ring fused with a pyrrole ring, resulting in an aromatic system.

Synthesis Analysis

The synthesis of 1H-indole-2-carbonyl chloride involves various methods. One common approach is the Vilsmeier-Haack reaction , where isatin (1H-indole-2,3-dione) reacts with phosphorus oxychloride (POCl₃) . This reaction introduces the carbonyl chloride group onto the indole ring, yielding the desired product .

Molecular Structure Analysis

The molecular structure of 1H-indole-2-carbonyl chloride comprises the indole ring (with nitrogen at position 1) and the carbonyl chloride moiety. The chlorine atom is attached to the carbonyl carbon, forming a trigonal planar geometry. The aromaticity of the indole ring contributes to the compound’s stability and reactivity .

Aplicaciones Científicas De Investigación

Aplicaciones Antivirales

Los derivados del “Cloruro de 1H-indol-2-carbonilo” se han sintetizado y se ha informado que presentan actividades antivirales significativas. Por ejemplo, ciertos derivados han mostrado actividad inhibitoria contra la influenza A y el virus Coxsackie B4, con valores de IC50 que indican una eficacia potente . Esto sugiere que estos compuestos podrían ser valiosos en el desarrollo de nuevos fármacos antivirales, particularmente para virus de ARN y ADN.

Actividades Antiinflamatorias y Analgésicas

Algunos derivados del “this compound” se han comparado con fármacos antiinflamatorios establecidos como indometacina y celecoxib. Han mostrado actividades antiinflamatorias y analgésicas prometedoras, lo que podría conducir al desarrollo de nuevos medicamentos con riesgos ulcerogénicos potencialmente más bajos .

Investigación Anticancerígena

Los derivados del indol, incluidos los del “this compound”, se están explorando por sus propiedades anticancerígenas. Su capacidad para interactuar con varios objetivos celulares los convierte en candidatos para nuevas terapias contra el cáncer. La investigación está en curso para comprender sus mecanismos de acción y su posible eficacia en el tratamiento de diferentes tipos de células cancerosas .

Propiedades Antimicrobianas

El andamiaje del “this compound” se encuentra en muchos compuestos bioactivos que exhiben propiedades antimicrobianas. Estas propiedades son cruciales en la lucha contra las bacterias resistentes a los medicamentos y otros patógenos, lo que hace que los derivados del indol sean importantes para el desarrollo de nuevos agentes antimicrobianos .

Potencial Antidiabético

Se ha identificado que los derivados del indol poseen actividades antidiabéticas, que podrían aprovecharse para el tratamiento de la diabetes. La modificación del “this compound” podría conducir a nuevos agentes terapéuticos que ayudan a controlar los niveles de azúcar en sangre y brindan tratamientos alternativos para la diabetes .

Actividad Antimalárica

La actividad biológica de los derivados del indol se extiende al potencial antimalárico. Los compuestos derivados del “this compound” podrían contribuir a la creación de nuevos fármacos antimaláricos, lo cual es particularmente importante dada la aparición de cepas de malaria resistentes a los medicamentos .

Efectos Neuroprotectores

La investigación sobre derivados del indol también ha indicado posibles efectos neuroprotectores. Esto abre posibilidades para utilizar derivados del “this compound” en el tratamiento de enfermedades neurodegenerativas, como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Aplicaciones Ambientales

Más allá de las aplicaciones médicas, los derivados del “this compound” también se pueden utilizar en la ciencia ambiental. Por ejemplo, pueden participar en la síntesis de compuestos orgánicos que pueden ayudar en los procesos de remediación ambiental .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 1h-indole-2-carbonyl chloride, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can inhibit or stimulate the target’s function . This interaction can result in changes to the target’s activity, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific target and biological context .

Propiedades

IUPAC Name |

1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMVEYKDOAQLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473480 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58881-45-1 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

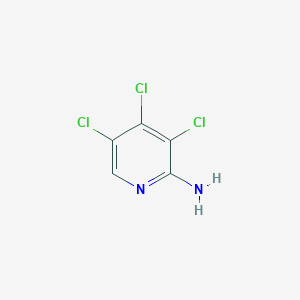

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

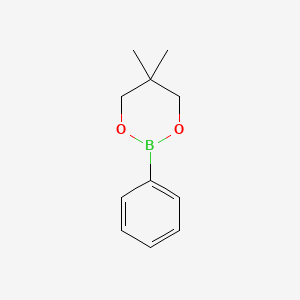

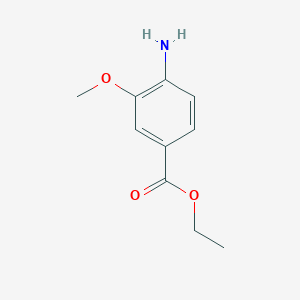

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)